Ethyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Ethyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of fluorine atoms in the structure enhances its reactivity and stability, making it a valuable intermediate in pharmaceutical and material science research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the borylation of a halogenated precursor using a palladium catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The purification of the final product is usually achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Particularly nucleophilic substitution reactions where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is extensively used in scientific research due to its versatility:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: In the synthesis of fluorinated analogs of biologically active molecules for drug discovery.
Medicine: As an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry: In the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which Ethyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond, which is crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic ester with similar reactivity but different ester group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amine group instead of an ester, used in different synthetic applications.
Uniqueness
Ethyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of fluorine atoms, which enhance its stability and reactivity.
Properties
Molecular Formula |
C15H19BF2O4 |
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Molecular Weight |
312.12 g/mol |
IUPAC Name |
ethyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C15H19BF2O4/c1-6-20-13(19)9-7-10(12(18)8-11(9)17)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3 |
InChI Key |
NSBINFKYSMNWGP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)C(=O)OCC |
Origin of Product |
United States |
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